molecular formula C5H5Br2ClO B3037681 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride CAS No. 5365-22-0

2,2-Dibromo-1-methylcyclopropanecarbonyl chloride

Cat. No.: B3037681
CAS No.: 5365-22-0
M. Wt: 276.35 g/mol
InChI Key: YBVMOPAXONJJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride typically involves the bromination of 1-methylcyclopropanecarbonyl chloride. The reaction conditions often require the use of bromine (Br2) as the brominating agent, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

2,2-Dibromo-1-methylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dibromo-1-methylcyclopropanecarbonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research involving this compound can lead to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar compounds to 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride include:

  • 1-Bromo-2-methylcyclopropanecarbonyl chloride
  • 2,2-Dichloro-1-methylcyclopropanecarbonyl chloride
  • 2,2-Diiodo-1-methylcyclopropanecarbonyl chloride

Compared to these compounds, this compound is unique due to its specific reactivity and the presence of two bromine atoms, which influence its chemical behavior and applications .

Properties

IUPAC Name

2,2-dibromo-1-methylcyclopropane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2ClO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVMOPAXONJJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234262
Record name 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5365-22-0
Record name 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5365-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromo-1-methylcyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromo-1-methylcyclopropanecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
2,2-Dibromo-1-methylcyclopropanecarbonyl chloride
Reactant of Route 3
2,2-Dibromo-1-methylcyclopropanecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
2,2-Dibromo-1-methylcyclopropanecarbonyl chloride
Reactant of Route 5
Reactant of Route 5
2,2-Dibromo-1-methylcyclopropanecarbonyl chloride
Reactant of Route 6
2,2-Dibromo-1-methylcyclopropanecarbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.